Cadmium acetate

Description

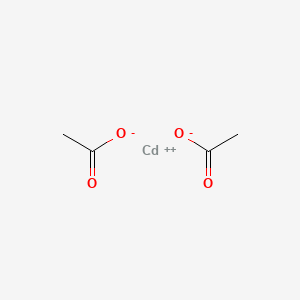

This compound Cd(CH3CO2)2 is a chemical compound of cadmium. This colourless solid is classified coordination polymer, featuring acetate ligands interconnecting cadmium centers. The compound exists in anhydrous form and as a dihydrate. It forms by treating cadmium oxide with acetic acid. It is used for glazing ceramics and pottery, in electroplating baths, in dyeing and printing textiles, and as an analytic reagent for sulfur, selenium and tellurium. Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48. It is found naturally in the earth's crust, though rarely on it's own. (L6, L457)

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cadmium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQLJMJLROMYRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(C2H3O2)2, Array, C4H6CdO4 | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020225 | |

| Record name | Cadmium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Colorless solid; [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water: very good | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.34 g/cu cm, Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/, 2.34 g/cm³ | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Monoclinic, colorless crystals | |

CAS No. |

543-90-8, 5743-04-4 | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95KC50Z1L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

255 °C | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cadmium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for cadmium acetate dihydrate, a compound utilized in various research and industrial applications, including as a precursor for cadmium-containing materials and as a reagent in analytical chemistry.[1] This document outlines the core chemical reactions, experimental procedures, and comparative data for the synthesis of this important chemical compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of both the anhydrous and dihydrated forms of this compound is essential for its synthesis, handling, and application.

| Property | This compound (Anhydrous) | This compound Dihydrate |

| Chemical Formula | Cd(CH₃COO)₂ | Cd(CH₃COO)₂·2H₂O |

| Molar Mass | 230.50 g/mol [2] | 266.53 g/mol [2] |

| Appearance | Colorless crystals[3] | White crystalline powder[4] |

| Density | 2.341 g/cm³[2] | 2.01 g/cm³[2] |

| Melting Point | 255 °C (decomposes)[3] | 130 °C (decomposes)[3] |

| Solubility in Water | Soluble[3] | Very soluble[3] |

Core Synthesis Methodologies

The synthesis of this compound dihydrate can be achieved through several chemical pathways, primarily involving the reaction of a cadmium source with an acetate precursor. The most common methods are detailed below.

From Cadmium Oxide

This method involves the reaction of cadmium oxide with acetic acid.[5] The resulting products are this compound and water. To obtain the dihydrate form, water is included in the reaction equation.

Reaction: CdO + 2CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O[5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend cadmium oxide in a suitable reaction vessel containing glacial acetic acid. The molar ratio of cadmium oxide to acetic acid should be approximately 1:2.

-

Heating and Dissolution: Gently heat the mixture with continuous stirring. The cadmium oxide will gradually dissolve in the acetic acid. The reaction progress can be monitored by the disappearance of the solid cadmium oxide.

-

Crystallization: Once the reaction is complete and a clear solution is obtained, allow the solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.[2]

-

Isolation and Purification: The resulting white crystals of this compound dihydrate are collected by vacuum filtration. The crystals should be washed with a small amount of cold deionized water to remove any unreacted acetic acid.

-

Drying: The purified crystals are then dried in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.

From Cadmium Nitrate

This compound can also be synthesized by treating cadmium nitrate with acetic anhydride.[5] This method is particularly useful for preparing the anhydrous form.[6]

Reaction: Cd(NO₃)₂ + (CH₃CO)₂O → Cd(CH₃COO)₂ + 2NO₂ + O₂

Experimental Protocol:

-

Reactant Preparation: Carefully add cadmium nitrate to an excess of acetic anhydride in a reaction flask equipped with a reflux condenser and a gas outlet to safely vent the nitrogen dioxide gas produced.

-

Reaction Conditions: The reaction mixture is heated under reflux. The reaction is typically vigorous and should be controlled by the rate of heating.

-

Product Isolation: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by recrystallization.

-

Hydration: To obtain the dihydrate, the anhydrous this compound can be dissolved in a minimal amount of warm water and allowed to crystallize.

From Cadmium Metal

Direct reaction of cadmium metal with acetic acid is another viable synthesis route.[6]

Reaction: Cd + 2CH₃COOH → Cd(CH₃COO)₂ + H₂

Experimental Protocol:

-

Reaction Setup: Place cadmium metal (turnings or powder) in a reaction vessel and add a stoichiometric excess of acetic acid.

-

Reaction Initiation: The reaction may be slow at room temperature and can be accelerated by gentle heating. The evolution of hydrogen gas will be observed.

-

Completion and Filtration: Continue the reaction until the cadmium metal is completely dissolved. Filter the resulting solution to remove any unreacted metal or impurities.

-

Crystallization: Concentrate the filtrate by evaporation and then cool to induce crystallization of this compound dihydrate.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry as previously described.

From Cadmium Carbonate

Cadmium carbonate can also be used as a starting material, reacting with acetic acid to form this compound.

Reaction: CdCO₃ + 2CH₃COOH → Cd(CH₃COO)₂ + H₂O + CO₂

Experimental Protocol:

-

Reaction: Slowly add cadmium carbonate to a stirred solution of acetic acid. The reaction is characterized by the effervescence of carbon dioxide gas.

-

Completion: Continue adding cadmium carbonate until the effervescence ceases, indicating that all the acid has been neutralized.

-

Filtration: Filter the solution to remove any unreacted cadmium carbonate or other insoluble impurities.

-

Crystallization and Isolation: The clear filtrate is then concentrated and cooled to yield crystals of this compound dihydrate, which are isolated and dried as in the other methods.

Purification by Recrystallization

For obtaining high-purity this compound dihydrate, recrystallization is a crucial step. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound dihydrate in a minimum amount of a suitable hot solvent, such as a mixture of acetic acid and water.[7]

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Collection and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound dihydrate.

Caption: Generalized workflow for the synthesis and purification of this compound dihydrate.

Safety Precautions

Cadmium and its compounds are highly toxic and are classified as human carcinogens.[8] All experimental procedures involving this compound dihydrate and its precursors must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact. All cadmium-containing waste must be disposed of in accordance with institutional and regulatory guidelines for hazardous waste.[2]

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | C4H6CdO4 | CID 10986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cadmium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium acetate, with the chemical formula Cd(CH₃COO)₂, is an important cadmium compound that exists in both anhydrous and dihydrate (Cd(CH₃COO)₂·2H₂O) forms.[1][2] It serves as a precursor in the synthesis of various cadmium-containing materials, including nanoparticles and pigments, and is utilized in applications such as electroplating and as a catalyst in organic reactions.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a look into the biological signaling pathways it influences.

Physical Properties

This compound is a colorless, crystalline solid.[1][5][6][7] The dihydrate form is described as white crystals.[3] Both forms have a slight odor of acetic acid.[1][6][8]

Quantitative Physical Data

The key physical properties of anhydrous and dihydrated this compound are summarized in the table below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Molecular Formula | Cd(CH₃COO)₂ | Cd(CH₃COO)₂·2H₂O |

| Molecular Weight | 230.50 g/mol [1][5][9] | 266.53 g/mol [1][3][4] |

| Appearance | Colorless crystalline solid[1][7] | White crystalline powder[3][4] |

| Odor | Vinegar-like[1][6] | Slight odor of acetic acid[8] |

| Melting Point | 255 °C (decomposes)[1][5][6] | 130 °C (decomposes)[1][8] |

| Density | 2.341 g/cm³[1][5] | 2.01 g/cm³[1][10] |

| Solubility in Water | Soluble[1][6] | Freely soluble[11][12] |

| Solubility in Other Solvents | Soluble in ethanol and methanol[1] | Soluble in ethanol[8] |

Chemical Properties

This compound is a stable compound under normal conditions but undergoes decomposition upon heating. It is a source of cadmium ions in solution and participates in various chemical reactions.

Chemical Reactions

-

Thermal Decomposition: When heated, this compound decomposes to form cadmium oxide (CdO).[1][7] For the dihydrate, the water of crystallization is lost before the decomposition of the acetate.

-

Reaction with Acids: As a salt of a weak acid, this compound reacts with strong acids to form a cadmium salt of the strong acid and acetic acid. For example, reaction with hydrochloric acid (HCl) would yield cadmium chloride (CdCl₂) and acetic acid.

-

Precipitation Reactions: The cadmium ions (Cd²⁺) in a solution of this compound will react with various anions to form insoluble precipitates. A notable example is the reaction with sulfide ions (S²⁻) to produce the bright yellow pigment, cadmium sulfide (CdS).[4]

Experimental Protocols

Synthesis of this compound Dihydrate

Principle: this compound is synthesized by the reaction of cadmium oxide with acetic acid. The dihydrate crystallizes from the aqueous solution.

Materials:

-

Cadmium oxide (CdO)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Crystallizing dish

-

Buchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, cautiously add a stoichiometric amount of cadmium oxide to a beaker containing a solution of acetic acid in deionized water.

-

Gently heat the mixture while stirring until all the cadmium oxide has dissolved.

-

Allow the solution to cool slowly to room temperature, which will cause crystals of this compound dihydrate to form.[1]

-

For further crystallization, the solution can be concentrated by gentle heating before cooling.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water and then with a small amount of ethanol.

-

Dry the crystals in a desiccator at room temperature.

Caption: Synthesis of this compound Dihydrate.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Grind a small amount of the dry this compound sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For this compound, decomposition is observed at the melting point.

Determination of Density

Principle: The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by the displacement of an inert gas.

Materials:

-

This compound sample

-

Gas pycnometer (typically using helium)

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound using an analytical balance.

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Following the instrument's operating manual, purge the chamber with the analysis gas (e.g., helium) to remove air and moisture.

-

Perform the volume measurement. The instrument will automatically calculate the volume of the sample by measuring the pressure change of the gas in a calibrated volume.

-

The density is then calculated by the instrument software by dividing the mass of the sample by its measured volume.

Determination of Solubility

Principle: A saturated solution of this compound is prepared at a specific temperature, and the concentration of the dissolved solid is determined gravimetrically.

Materials:

-

This compound

-

Deionized water

-

Constant temperature water bath with shaker

-

Volumetric flask

-

Pipette

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a constant temperature water bath equipped with a shaker and agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After shaking, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Heat the evaporating dish in an oven at a temperature sufficient to evaporate the water but below the decomposition temperature of this compound (e.g., 110 °C).

-

Once all the water has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final mass of the dish minus its initial mass.

-

Calculate the solubility in grams per 100 mL or other desired units.

Thermal Decomposition Analysis

Principle: Thermogravimetric analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Materials:

-

This compound sample

-

Thermogravimetric analyzer (TGA)

Procedure:

-

Accurately weigh a small amount of the this compound sample into the TGA sample pan.

-

Place the pan in the TGA furnace.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 500 °C).

-

The analysis is typically run under a controlled atmosphere, such as nitrogen or air.

-

The TGA instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show mass loss steps corresponding to the loss of water of crystallization (for the dihydrate) and the decomposition of the acetate to cadmium oxide.

Biological Signaling Pathways

Cadmium is a known toxicant and carcinogen that can disrupt cellular processes by interfering with various signaling pathways. This compound, as a soluble source of cadmium ions, is often used in toxicological studies to investigate these effects. Two of the key pathways affected by cadmium are the MAPK/mTOR pathway and the apoptosis (programmed cell death) pathway.

Cadmium-Induced Apoptosis

Cadmium exposure can induce apoptosis in various cell types. This process is often mediated by an increase in intracellular calcium ions ([Ca²⁺]i) and the generation of reactive oxygen species (ROS), which in turn trigger downstream signaling cascades.

Caption: Cadmium-Induced Apoptotic Pathway.

Cadmium and the MAPK/mTOR Signaling Pathway

The mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) pathways are crucial for regulating cell growth, proliferation, and survival. Cadmium has been shown to activate these pathways, which can have complex and context-dependent outcomes, including promoting cell survival or contributing to apoptosis.

Caption: Cadmium's Effect on MAPK/mTOR Signaling.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized protocols for their experimental determination. The information on its interaction with biological signaling pathways highlights its significance in toxicological research. A thorough understanding of these properties is essential for the safe and effective use of this compound in research, development, and industrial applications. Due to its toxicity, all handling and experimental procedures involving this compound must be conducted with appropriate safety precautions in a controlled laboratory environment.

References

- 1. Cadmium chloride - Wikipedia [en.wikipedia.org]

- 2. flinnsci.com [flinnsci.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound | C4H6CdO4 | CID 10986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. drexel.edu [drexel.edu]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Cadmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Stability of Cadmium Acetate: Anhydrous vs. Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability of cadmium acetate in its anhydrous and dihydrate forms. A thorough review of the available scientific literature has been conducted to compare their thermal stability, hygroscopicity, and general chemical reactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key processes to facilitate a clear understanding of the stability profiles of these two common forms of this compound.

Introduction

This compound (Cd(CH₃COO)₂) is a cadmium salt of acetic acid that is available commercially in two primary forms: anhydrous (Cd(CH₃COO)₂) and dihydrate (Cd(CH₃COO)₂·2H₂O). The presence of water of crystallization in the dihydrate form can significantly influence its physical and chemical properties, including its stability. Understanding the differences in stability between the anhydrous and dihydrate forms is crucial for applications in chemical synthesis, materials science, and pharmaceutical development, where precise control over the chemical's properties and shelf-life is paramount. This guide aims to provide a detailed comparison of the stability of this compound anhydrous and dihydrate, focusing on thermal degradation and hygroscopicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound anhydrous and dihydrate is presented in Table 1. These properties form the basis for understanding the stability differences between the two forms.

Table 1: Physicochemical Properties of this compound Anhydrous and Dihydrate

| Property | This compound Anhydrous | This compound Dihydrate |

| Chemical Formula | Cd(CH₃COO)₂ | Cd(CH₃COO)₂·2H₂O |

| Molar Mass | 230.50 g/mol [1][2] | 266.53 g/mol [1][2] |

| Appearance | Colorless crystals[1][2] | White crystalline powder[1][2] |

| Density | 2.341 g/cm³[1][2] | 2.01 g/cm³[1][2] |

| Melting Point | 255-256 °C (decomposes)[1][3] | Decomposes starting at ~130 °C[1][3] |

| Solubility in Water | Soluble[1] | Very soluble[1] |

Thermal Stability

The thermal stability of a compound is a critical parameter that dictates its handling, storage, and application at elevated temperatures. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the thermal decomposition of materials.

Thermal Decomposition of this compound Dihydrate

The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere.[3]

In an Inert Atmosphere (e.g., Helium):

The decomposition in an inert atmosphere proceeds through the following stages:

-

Dehydration: The dihydrate loses its two water molecules in a two-step process, forming the monohydrate as an intermediate.[3]

-

Decomposition of Anhydrous Salt: The resulting anhydrous this compound undergoes a complex decomposition involving parallel and consecutive reactions, forming intermediates such as metallic cadmium (Cd) and cadmium carbonate (CdCO₃).[3]

-

Final Product Formation: The intermediates further react, with metallic cadmium oxidizing and cadmium carbonate decomposing to yield the final solid product, cadmium oxide (CdO).[3]

In an Oxidizing Atmosphere (e.g., Air):

In the presence of air, the decomposition pathway is different:

-

Dehydration: Similar to the inert atmosphere, the dihydrate first loses its water of crystallization to form the anhydrous salt.[3]

-

Decomposition to Cadmium Oxide: The anhydrous this compound then decomposes directly to form cadmium oxide (CdO), acetone, and carbon dioxide as the primary products.[3]

A summary of the thermal decomposition data for this compound dihydrate is presented in Table 2.

Table 2: Thermal Decomposition Data for this compound Dihydrate

| Atmosphere | Temperature Range (°C) | Event | Mass Loss (%) |

| Helium | 60 - 100 | First dehydration step (loss of ~1 H₂O) | ~6.8 |

| 100 - 140 | Second dehydration step (loss of ~1 H₂O) | ~6.8 | |

| 240 - 380 | Decomposition of anhydrous salt | ~51.8 (total) | |

| Air | 60 - 140 | Dehydration (loss of 2 H₂O) | ~13.5 |

| 250 - 380 | Decomposition of anhydrous salt to CdO | ~38.3 |

Note: The mass loss values are approximate and can vary with heating rate and other experimental conditions.

Thermal Stability of this compound Anhydrous

Anhydrous this compound is thermally more stable than its dihydrate counterpart. It melts at approximately 255-256 °C, and decomposition begins at this temperature.[1][3] In an air atmosphere, the decomposition of the anhydrous form is complete at around 380 °C, yielding cadmium oxide.[3]

Comparative Analysis

The primary difference in thermal stability lies in the initial dehydration of the dihydrate form, which commences at a relatively low temperature (around 60 °C). The anhydrous form, lacking this water of crystallization, is stable up to its melting and decomposition point of around 255 °C. This makes the anhydrous form more suitable for applications requiring thermal stability at temperatures between 100 °C and 250 °C.

Hygroscopicity and Storage Stability

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This property can significantly impact the stability, handling, and shelf-life of a chemical.

Hygroscopicity of this compound Anhydrous and Dihydrate

-

This compound Anhydrous: Is expected to be highly hygroscopic. Exposure to ambient air with even moderate humidity will likely lead to the absorption of water and conversion to the hydrated form.

-

This compound Dihydrate: Is also described as hygroscopic, meaning it can absorb additional moisture from the air, especially at high relative humidity. However, as it is already hydrated, its rate and capacity for further water absorption are expected to be lower than that of the anhydrous form.

Storage and Handling Recommendations

To maintain the integrity of both forms of this compound, proper storage and handling are essential.

-

General Storage: Both anhydrous and dihydrate forms should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[4] They should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Anhydrous Form: Special care should be taken to protect the anhydrous form from moisture. Storage in a desiccator or under an inert, dry atmosphere is recommended, particularly after the container has been opened.

-

Dihydrate Form: While less sensitive to moisture than the anhydrous form, the dihydrate should still be protected from high humidity to prevent clumping and potential degradation.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively published. However, based on standard methodologies for thermal analysis and hygroscopicity testing, the following protocols can be outlined.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a typical TGA experiment to determine the thermal stability and decomposition profile of this compound.

-

Instrument: A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) and a mass spectrometer (MS) for evolved gas analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample (anhydrous or dihydrate) into an appropriate sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or helium (for inert conditions) or dry air (for oxidizing conditions) at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the differential temperature signal (DTA curve). The mass spectrometer will identify the gaseous decomposition products. Analyze the TGA curve to determine the onset and completion temperatures of each decomposition step and the corresponding mass loss.

Hygroscopicity Testing Protocol (Gravimetric Method)

This protocol outlines a gravimetric method to assess and compare the hygroscopicity of anhydrous and dihydrate this compound.

-

Apparatus: A controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH). An analytical balance with a readability of at least 0.1 mg.

-

Sample Preparation:

-

Dry a clean, empty weighing bottle to a constant weight.

-

Place a known amount (e.g., 1-2 g) of the this compound sample (anhydrous or dihydrate) into the weighing bottle and record the initial weight.

-

-

Procedure:

-

Place the open weighing bottle containing the sample into the controlled humidity chamber at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing bottle, quickly close it, and weigh it.

-

Continue this process until the weight of the sample becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

-

Data Analysis: Calculate the percentage of moisture absorbed at each time point using the formula: % Moisture Absorption = [(Wt - Wi) / Wi] * 100 where Wt is the weight of the sample at time t, and Wi is the initial weight of the sample. Plot the percentage of moisture absorption against time to obtain the moisture sorption profile.

Visualizations

Thermal Decomposition Pathway of this compound Dihydrate

The following diagram illustrates the key stages in the thermal decomposition of this compound dihydrate in both inert and oxidizing atmospheres.

Caption: Thermal decomposition pathways of this compound dihydrate.

Experimental Workflow for Comparative Stability Testing

The following diagram outlines a logical workflow for a comprehensive comparative stability study of this compound anhydrous and dihydrate.

Caption: Workflow for comparative stability analysis.

Conclusion

The stability of this compound is significantly influenced by its hydration state. The anhydrous form exhibits higher thermal stability, being stable up to its melting and decomposition point of approximately 255 °C. In contrast, the dihydrate form begins to lose its water of crystallization at a much lower temperature, around 60 °C.

From a hygroscopicity perspective, the anhydrous form is expected to be more sensitive to moisture absorption from the atmosphere. Therefore, for applications requiring stringent control over water content and for processes conducted at elevated temperatures (below 250 °C), the anhydrous form is the preferred choice, provided it is handled and stored under dry conditions. The dihydrate form, while less sensitive to ambient moisture, has a lower thermal stability.

The selection between this compound anhydrous and dihydrate should be based on a careful consideration of the specific requirements of the application, including the thermal conditions of the process and the environmental controls available for storage and handling. This guide provides the foundational knowledge for making an informed decision.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cadmium Acetate Dihydrate

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of cadmium acetate dihydrate, Cd(CH₃COO)₂·2H₂O, a compound of interest in materials science and as a precursor in the synthesis of cadmium-based nanomaterials. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, the experimental methodology for its structural determination, and a relevant synthetic application.

Crystallographic Data Summary

The crystal structure of this compound dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[1][2] The cadmium ion is coordinated to seven oxygen atoms in a distorted square base-trigonal cap geometry.[1][2][3] The structure is a coordination polymer where acetate ligands bridge the cadmium centers.[4]

A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₄H₁₀CdO₆ |

| Molar Mass | 266.53 g/mol [5][6] |

| Crystal System | Orthorhombic[1][2] |

| Space Group | P2₁2₁2₁[1][2] |

| Unit Cell Dimensions | |

| a | 8.690(2) Å[1][2] |

| b | 11.920(2) Å[1][2] |

| c | 8.100(2) Å[1][2] |

| α, β, γ | 90° |

| Volume | 838.6 ų |

| Z (Formula units/cell) | 4[1][2] |

| Density (calculated) | 2.11 g/cm³ |

| Bond Distances (Å) | |

| Cd–O(1) | 2.597(4)[1][2] |

| Cd–O(2) | 2.294(4)[1][2] |

| Cd–O(3) | 2.304(4)[1][2] |

| Cd–O(4) | 2.546(4)[1][2] |

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound dihydrate is achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental procedure.

1. Crystal Preparation:

-

High-quality, single crystals of this compound dihydrate are selected. Ideal crystals are well-formed, optically clear, and free from visible defects.

-

A suitable crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a minimal amount of adhesive.

2. Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. This process allows for the measurement of the intensities of a large number of unique reflections.

3. Data Processing:

-

The collected diffraction images are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters and crystal system.

-

The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

-

The data is then scaled and merged to produce a final set of unique reflection data.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed using parameters such as the R-factor and goodness-of-fit.

Application in Nanomaterial Synthesis: Cadmium Sulfide Nanoparticles

This compound dihydrate is a common precursor for the synthesis of cadmium sulfide (CdS) nanoparticles, which are of significant interest for their quantum confinement effects and applications in optoelectronics. A typical aqueous precipitation method is outlined below.

This workflow illustrates the straightforward synthesis of CdS nanoparticles. An aqueous solution of this compound dihydrate is prepared and typically heated. A separate aqueous solution of sodium sulfide is also prepared. The sodium sulfide solution is then added dropwise to the this compound solution under vigorous stirring, leading to the precipitation of yellow CdS nanoparticles. The resulting nanoparticles are then collected, washed to remove byproducts, and dried.

This guide provides a foundational understanding of the crystal structure of this compound dihydrate and its role as a precursor in nanomaterial synthesis, offering valuable data and procedural insights for researchers in the field.

References

- 1. Synthesis and Characterization of CdS Semiconductor Nanoparticles [gncl.cn]

- 2. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijert.org [ijert.org]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

An In-depth Technical Guide to the Solubility of Cadmium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium acetate in various solvents. As a crucial parameter in chemical synthesis, materials science, and toxicology, understanding the solubility of this compound is paramount for its effective and safe use in research and development. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual representations of key concepts.

Quantitative and Qualitative Solubility Data

The solubility of this compound, existing as both anhydrous (Cd(CH₃COO)₂) and dihydrate (Cd(CH₃COO)₂·2H₂O) forms, is influenced by the solvent's nature and the temperature. The following tables summarize the available data to guide solvent selection and experimental design.

Solubility in Aqueous and Organic Solvents

This compound exhibits high solubility in water, a characteristic that increases with temperature.[1] It is also soluble in primary alcohols like methanol and ethanol.[2][3] Conversely, it is insoluble in non-polar aromatic solvents such as toluene and xylene.[3]

Table 1: Quantitative Solubility of this compound Dihydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 34.7 |

Table 2: Quantitative Solubility of Anhydrous this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 15 | 21.1 |

| 68.9 | 39.5 | |

| Methanol | 15 | 21.08 |

| 68.9 | 39.47 |

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Very Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetic Acid | Very Soluble[4] |

| Toluene | Insoluble[3] |

| Xylene | Insoluble[3] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is critical for reproducible research. The most widely recognized and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[5][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Ensure the this compound and all solvents are of high purity.

-

Prepare a series of clean, dry flasks with airtight stoppers.

-

-

Addition of Solute and Solvent:

-

Add an excess amount of this compound to each flask. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the desired solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature bath or incubator shaker.

-

Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at the same temperature as the equilibration to pellet the undissolved solid.

-

Filtration: Filter the solution through a membrane filter that is compatible with the solvent and does not adsorb the solute. The filtration apparatus should be pre-heated or cooled to the experimental temperature.

-

-

-

Analysis of the Saturated Solution:

-

Accurately determine the concentration of this compound in the clear, saturated filtrate or supernatant. Suitable analytical techniques include:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: For accurate determination of cadmium concentration.

-

UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance.

-

Gravimetric Analysis: Evaporate a known volume of the solvent and weigh the remaining solid residue.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL, g/100 g of solvent, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizations

Logical Relationship of this compound Solubility

The following diagram illustrates the general solubility characteristics of this compound in different classes of solvents.

Caption: Relationship between solvent polarity and this compound solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C4H6CdO4 | CID 10986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound [chemister.ru]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Decomposition Products of Cadmium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium acetate, focusing on its decomposition pathways, resultant products, and the analytical methodologies used for its characterization. The information presented herein is intended to support research and development activities where this compound is utilized as a precursor or reagent.

Introduction

This compound, available as an anhydrous salt (Cd(CH₃COO)₂) or more commonly as a dihydrate (Cd(CH₃COO)₂·2H₂O), is a versatile compound in various chemical syntheses.[1] Its thermal decomposition is a critical process, particularly in the preparation of cadmium-based materials such as cadmium oxide (CdO) nanoparticles. The decomposition behavior is highly sensitive to the surrounding atmosphere, leading to different intermediate and final products. Understanding these decomposition pathways is essential for controlling the physicochemical properties of the resulting materials.

Thermal Decomposition Pathways

The thermal decomposition of this compound dihydrate initially proceeds with the loss of its water of crystallization. This dehydration process typically occurs in two distinct stages, forming the monohydrate and then the anhydrous salt.[1][2] The subsequent decomposition of the anhydrous this compound is significantly influenced by the gaseous environment.

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the thermal decomposition of anhydrous this compound is a direct process that yields cadmium oxide (CdO) as the final solid product. The primary gaseous products evolved during this process are acetone (CH₃COCH₃) and carbon dioxide (CO₂).[1][2]

Decomposition in an Inert Atmosphere (e.g., Helium)

When heated in an inert atmosphere, such as helium, the decomposition of this compound follows a more complex, multi-stage pathway. The process involves parallel and consecutive reactions that lead to the formation of intermediate solid products, namely metallic cadmium (Cd) and cadmium carbonate (CdCO₃).[2][3] These intermediates further react to form the final solid product, cadmium oxide (CdO). The gaseous products are similar to those in an oxidizing atmosphere, primarily acetone and carbon dioxide.[3]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound dihydrate, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Table 1: Thermal Decomposition Stages of this compound Dihydrate

| Decomposition Stage | Atmosphere | Temperature Range (°C) | Primary Solid Product(s) | Primary Gaseous Products |

| Dehydration (Step 1) | Air/Helium | ~80 - 130 | Cd(CH₃COO)₂·H₂O | H₂O |

| Dehydration (Step 2) | Air/Helium | ~130 - 180 | Cd(CH₃COO)₂ | H₂O |

| Decomposition | Air | ~250 - 380 | CdO | Acetone, CO₂ |

| Decomposition | Helium | ~250 - 520 | Cd, CdCO₃ (intermediates), CdO (final) | Acetone, CO₂ |

Table 2: Weight Loss Data from Thermogravimetric Analysis (TGA)

| Decomposition Stage | Atmosphere | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| Dehydration (Total) | Air/Helium | 13.52 | ~13.5 |

| Decomposition to CdO | Air | 51.8 | ~51 |

| Decomposition to CdO | Helium | 51.8 | >57.8 (due to Cd evaporation) |

Note: The observed weight loss in a helium atmosphere can be higher than the theoretical value for CdO formation due to the partial evaporation of the intermediate metallic cadmium.[3]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Coupled Thermogravimetric Analysis-Differential Thermal Analysis-Mass Spectrometry (TGA-DTA-MS)

This technique provides simultaneous information on mass changes, thermal events (endothermic/exothermic), and the identity of evolved gaseous products.

-

Instrumentation: A coupled TG-DTA-MS system.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound dihydrate into an alumina or platinum crucible.[4] Ensure the sample is evenly distributed at the bottom of the crucible.

-

TGA-DTA Parameters:

-

Heating Rate: 5-10 °C/min.[4]

-

Temperature Program: Heat from room temperature to 600 °C.

-

Purge Gas: High-purity air or helium.

-

Flow Rate: 50-100 mL/min.

-

-

Mass Spectrometry Parameters:

-

Interface: Heated capillary transfer line (maintained at ~200 °C).

-

Ionization: Electron impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 100 to detect water (m/z 18), carbon dioxide (m/z 44), and acetone (m/z 58 and its fragments).

-

X-ray Diffraction (XRD) Analysis of Solid Residues

XRD is used to identify the crystalline phases of the solid products at different stages of decomposition.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation:

-

Heat a sample of this compound dihydrate in a furnace under a controlled atmosphere (air or inert gas) to a specific temperature corresponding to a decomposition stage identified by TGA.

-

Rapidly cool the sample to room temperature.

-

Gently grind the resulting solid residue into a fine powder using an agate mortar and pestle.

-

Mount the powder on a zero-background sample holder.

-

-

XRD Parameters:

-

Radiation Source: Cu Kα (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Scan Speed: 1-2°/min.

-

Data Analysis: Compare the obtained diffraction patterns with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases (e.g., Cd(CH₃COO)₂, CdO, Cd, CdCO₃).

-

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of this compound in both oxidizing and inert atmospheres.

Caption: Decomposition pathway of this compound in an oxidizing atmosphere.

Caption: Decomposition pathway of this compound in an inert atmosphere.

Conclusion

The thermal decomposition of this compound is a multifaceted process that is highly dependent on the experimental conditions, particularly the surrounding atmosphere. In an oxidizing environment, the decomposition is a straightforward process yielding cadmium oxide. In contrast, an inert atmosphere leads to a more complex reaction pathway involving metallic cadmium and cadmium carbonate as intermediates. A thorough understanding of these decomposition mechanisms, supported by robust analytical techniques such as TGA-DTA-MS and XRD, is crucial for the controlled synthesis of cadmium-based materials with desired properties. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this compound and its thermal decomposition products.

References

A Technical Guide to Cadmium Acetate: Properties, Experimental Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cadmium acetate, a compound of significant interest in various fields of research and development, from materials science to toxicology. This document outlines its fundamental chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its interactions with key biological signaling pathways, a critical aspect for professionals in drug development and toxicology.

Core Chemical and Physical Properties

This compound is an inorganic compound that exists in two primary forms: anhydrous (Cd(CH₃COO)₂) and dihydrate (Cd(CH₃COO)₂·2H₂O).[1][2] Both are colorless, crystalline solids.[2] The dihydrate form is more commonly used due to its stability. For accurate and reproducible experimental results, the precise preparation of solutions is essential.

Quantitative Data Summary

The key quantitative data for both the anhydrous and dihydrate forms of this compound are summarized below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| Chemical Formula | Cd(CH₃COO)₂ or C₄H₆CdO₄ | Cd(CH₃COO)₂·2H₂O or C₄H₁₀CdO₆ |

| Molecular Weight | 230.50 g/mol [3][4][5][6][7] | 266.53 g/mol [4][8][9][10][11][12] |

| Appearance | White crystalline solid[3][6] | Colorless white crystalline solid[4] |

| Density | 2.341 g/cm³[4][5][8] | 2.01 g/cm³[4][8][13] |

| Melting Point | 255 °C (decomposes)[4][5][8] | 130 °C (decomposes)[1][4][8] |

| Solubility | Soluble in water and primary alcohols.[4] | Soluble in water. |

| CAS Number | 543-90-8[3][6][7] | 5743-04-4[10][11][12] |

Experimental Protocols

Due to the high toxicity and carcinogenicity of cadmium compounds, adherence to strict safety protocols is mandatory when performing any of the following procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Synthesis of this compound Dihydrate

This protocol details the synthesis of this compound dihydrate from cadmium oxide and acetic acid.[1][2]

Materials:

-

Cadmium oxide (CdO)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Crystallizing dish

-

Filtration apparatus

Methodology:

-

In a fume hood, dissolve cadmium oxide in a minimal amount of acetic acid within a beaker. The reaction is as follows: CdO + 2 CH₃COOH → Cd(CH₃COO)₂ + H₂O.[2]

-

Gently heat the solution on a hot plate with continuous stirring until the cadmium oxide is completely dissolved.

-

Concentrate the resulting solution by heating to evaporate excess solvent.

-

Allow the concentrated solution to cool slowly in a crystallizing dish.

-

Colorless crystals of this compound dihydrate will form.

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Protocol 2: Preparation of a 1 M this compound Dihydrate Stock Solution

This protocol describes the preparation of 100 mL of a 1 M this compound dihydrate stock solution, a common starting point for many experiments.[11]

Materials:

-

This compound dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Weighing boat

-

Beaker

-

Magnetic stir bar and stir plate

Methodology:

-

Calculation: To prepare 100 mL (0.1 L) of a 1 M solution, you will need: 1 mol/L * 0.1 L * 266.53 g/mol = 26.65 g of this compound dihydrate.

-

Weighing: On an analytical balance, carefully weigh 26.65 g of this compound dihydrate into a tared weighing boat.

-

Dissolution: Transfer the weighed solid into a beaker containing approximately 70 mL of deionized water and a magnetic stir bar. Place the beaker on a magnetic stir plate and stir until the solid is completely dissolved.

-

Final Volume Adjustment: a. Carefully transfer the solution into a 100 mL volumetric flask. b. Rinse the beaker with a small amount of deionized water and add the rinsewater to the volumetric flask to ensure a complete transfer of the solute. c. Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark. d. Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 3: Synthesis of Cadmium Selenide (CdSe) Nanoparticles

This compound is a common precursor for the synthesis of semiconductor nanoparticles, such as cadmium selenide quantum dots. This protocol is an example of such a synthesis.

Materials:

-

This compound dihydrate

-

Selenium powder

-

1-Octadecene (ODE)

-

Oleic acid (OA)

-

Three-neck round bottom flask

-

Heating mantle

-

Condenser

-

Thermocouple

-

Inert gas supply (Argon or Nitrogen)

-

Syringe

Methodology:

-

Cadmium Precursor Preparation: In a three-neck flask, combine this compound dihydrate, oleic acid, and 1-octadecene.

-

Degassing: Heat the mixture under a flow of inert gas with stirring to remove water and other volatile impurities, forming cadmium oleate in situ.

-

Selenium Precursor Preparation: In a separate flask, dissolve selenium powder in 1-octadecene, possibly with the aid of a phosphine-based ligand, under an inert atmosphere.

-

Injection and Growth: Rapidly inject the selenium precursor solution into the hot cadmium precursor solution. The temperature of this injection is a critical parameter that influences the size and quality of the resulting nanoparticles.

-

Annealing: Allow the reaction to proceed at a high temperature for a controlled period to facilitate the growth and crystallization of the CdSe nanoparticles.

-

Cooling and Purification: Cool the reaction mixture and purify the nanoparticles by precipitation with a non-solvent (e.g., acetone or ethanol) followed by centrifugation.

Biological Signaling Pathways Affected by Cadmium

For professionals in drug development and toxicology, understanding the molecular mechanisms of cadmium toxicity is paramount. Cadmium exposure can disrupt several critical cellular signaling pathways, leading to a range of toxic effects.[7][8]

Cadmium-induced toxicity often stems from the generation of reactive oxygen species (ROS), which leads to oxidative stress.[8] This oxidative stress, in turn, can activate multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways.[7][14]

-

MAPK Pathway: The MAPK family, including JNK, ERK1/2, and p38, are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[5][9] Cadmium exposure has been shown to induce the phosphorylation and activation of these kinases, contributing to its cytotoxic effects.[5][9]

-

NF-κB Pathway: This pathway is a crucial regulator of the inflammatory response. Cadmium can activate NF-κB, leading to the expression of pro-inflammatory genes and contributing to tissue damage.[7]

-

p53 Pathway: The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress. Cadmium has been shown to induce p53 activation, which can trigger programmed cell death.[10][14]

This guide provides foundational information for researchers working with this compound. Given its hazardous nature, all handling and experimental procedures should be conducted with the utmost care and in accordance with institutional safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C4H6CdO4 | CID 10986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cadmium-induced Activation of Stress Signaling Pathways, Disruption of Ubiquitin-dependent Protein Degradation and Apoptosis in Primary Rat Sertoli Cell-Gonocyte Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. naturalspublishing.com [naturalspublishing.com]

- 13. researchgate.net [researchgate.net]

- 14. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Hazards and Toxicity of Cadmium Acetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards, toxicity, and safe handling of cadmium acetate in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment when handling this hazardous compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key toxicological assessments.

Physicochemical Properties and Identification

This compound, with the chemical formula Cd(CH₃COO)₂, is a colorless, crystalline solid.[1] It is soluble in water and ethanol.[1][2] The dihydrate form, Cd(CH₃COO)₂·2H₂O, is also commonly used in laboratory settings.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Anhydrous: C₄H₆CdO₄Dihydrate: C₄H₆CdO₄·2H₂O | [1] |

| Molar Mass | Anhydrous: 230.50 g/mol Dihydrate: 266.53 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Odor | Slight vinegar-like odor | [1][2] |

| Melting Point | 255 °C (decomposes) | [1] |

| Solubility | Soluble in water and ethanol | [1][2] |

| Density | 2.341 g/cm³ | [1] |

Health Hazards and Toxicity